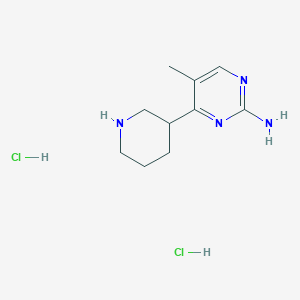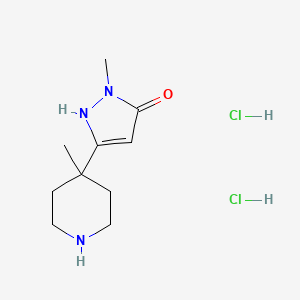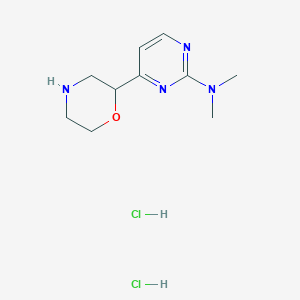
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride
Vue d'ensemble
Description
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride (N,N-DMPM) is a small molecule compound that has been studied extensively due to its potential applications in scientific research. N,N-DMPM has been found to be a useful tool in the study of biochemical and physiological processes, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine derivatives have been synthesized and investigated for antimicrobial activities against various bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis. The studies aim to design and synthesize compounds with potent antibacterial and antituberculosis properties (Chandrashekaraiah et al., 2014).
Anti-Hyperglycemic Evaluation
Compounds derived from N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine have been evaluated for anti-hyperglycemic effects. Studies have shown that these compounds significantly decrease serum levels of glucose and restore the serum levels of liver and kidney function biomarkers to levels similar to or slightly higher than the negative control group, suggesting potential use as therapeutic agents against diabetes-induced pathological effects (Moustafa et al., 2021).
Antifungal Activity
Certain derivatives of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine have been synthesized and studied for their antifungal properties. These compounds have shown to be effective against certain types of fungi, indicating their potential development into useful antifungal agents (Jafar et al., 2017).
Crystal Structure Analysis
The crystal structure of various compounds incorporating the N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine moiety has been studied. These analyses provide insights into the electronic polarization within the pyrimidine components and the construction of hydrogen-bonded sheets, which is important for understanding the chemical behavior and potential applications of these compounds (Orozco et al., 2008).
Propriétés
IUPAC Name |
N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-14(2)10-12-4-3-8(13-10)9-7-11-5-6-15-9;;/h3-4,9,11H,5-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWRWMCWLKGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



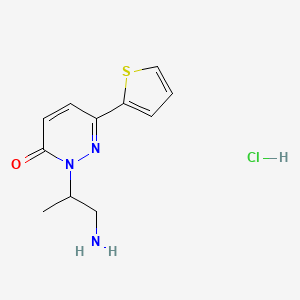
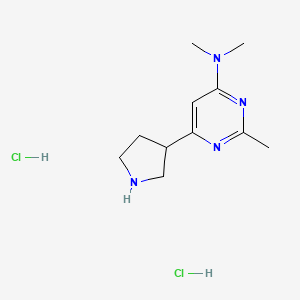
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402579.png)
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
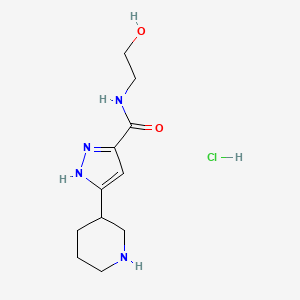
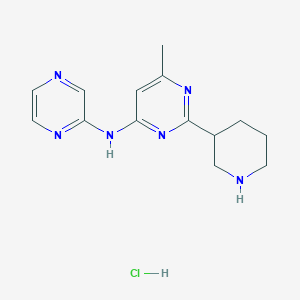
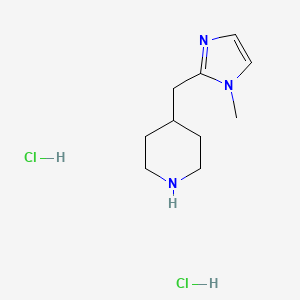
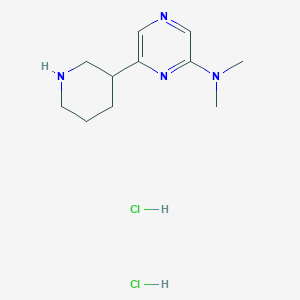
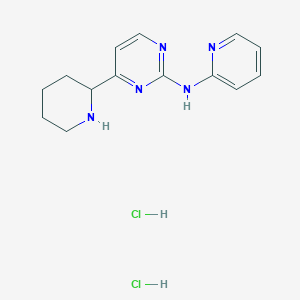
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride](/img/structure/B1402592.png)
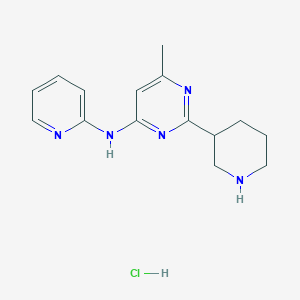
![5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride](/img/structure/B1402595.png)
